molecular formula C14H14N2O2 B2530413 (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one CAS No. 1164454-89-0

(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B2530413
CAS No.: 1164454-89-0
M. Wt: 242.278
InChI Key: IDOQJONLXBRNRW-BQYQJAHWSA-N
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Description

(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.278. The purity is usually 95%.
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Biological Activity

The compound (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H15N3OC_{15}H_{15}N_{3}O with a molecular weight of approximately 255.30 g/mol. The structure features a pyrazole ring substituted with a hydroxyphenyl group, which is crucial for its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. In one study, a series of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives demonstrated cytotoxic effects against C6 glioma cells, with IC50 values indicating effective inhibition of cell growth .

CompoundIC50 (µM)Comparison
5f5.13More effective than 5-FU (8.34 µM)

Antiviral Activity

Compounds similar to this compound have been evaluated for antiviral properties, particularly against HIV. A study reported that certain pyrazole derivatives exhibited potent anti-HIV activity with EC50 values in the low micromolar range, suggesting that modifications to the pyrazole structure can enhance antiviral efficacy .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that the presence of the hydroxyphenyl group enhances interaction with biological targets involved in cancer cell signaling pathways and viral replication processes.

Case Studies and Research Findings

  • Cytotoxic Effects : A study conducted on various pyrazole derivatives revealed that modifications in the substituents significantly influenced their cytotoxicity against cancer cells. The presence of electron-donating groups was linked to increased activity .
  • Antiviral Evaluation : A series of pyrazole compounds were synthesized and tested for their ability to inhibit HIV replication. The results indicated that specific structural features were critical for enhancing antiviral activity, with some compounds showing selectivity indices exceeding 25,000 .
  • In Vivo Studies : Further investigations into the pharmacokinetics and bioavailability of these compounds in animal models are necessary to determine their therapeutic potential and safety profiles.

Properties

IUPAC Name

(E)-3-(1,5-dimethylpyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-10-11(9-15-16(10)2)7-8-14(18)12-5-3-4-6-13(12)17/h3-9,17H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOQJONLXBRNRW-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C=CC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)/C=C/C(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.